3-(2-Methylphenyl)prop-2-ynoic acid
Description
3-(2-Methylphenyl)prop-2-ynoic acid is a substituted propiolic acid derivative characterized by a carboxylic acid group (-COOH) at the terminal position of a propynoic acid backbone and a 2-methylphenyl substituent at the third carbon.
Properties
IUPAC Name |
3-(2-methylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGBSGNFQZBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293756 | |
| Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-27-7 | |
| Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Methylphenyl)prop-2-ynoic acid can be synthesized through various methods. One common method involves the reaction of o-methyl iodobenzene with propiolic acid in the presence of a palladium catalyst and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in dimethyl sulfoxide (DMSO) at a temperature of 50°C for several hours .
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. The compound is produced in large quantities and is available for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: The major product formed is typically a carboxylic acid derivative.
Reduction: Reduction leads to the formation of an alkene or alkane derivative.
Substitution: Halogenated derivatives are the major products of substitution reactions.
Scientific Research Applications
3-(2-Methylphenyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 3-(2-Methylphenyl)prop-2-ynoic acid, highlighting substituent variations and their implications:
Physicochemical Properties
- Acidity and Hydrogen Bonding: The carboxylic acid group enables hydrogen bonding, critical for crystal packing and biological interactions. For example, 3-[tert-butyl(diphenyl)silyl]prop-2-ynoic acid forms hydrogen-bonded dimers in the solid state, as evidenced by NMR and crystallographic data .
- Solubility: Bulky substituents like tert-butyl(diphenyl)silyl reduce solubility in polar solvents, necessitating purification via flash chromatography . In contrast, 3-(oxolan-3-yl)prop-2-ynoic acid’s tetrahydrofuran group improves solubility in organic solvents .
- Thermal Stability : Silyl-protected derivatives exhibit enhanced thermal stability due to steric shielding of the reactive alkyne moiety .
Biological Activity
3-(2-Methylphenyl)prop-2-ynoic acid, also known as 7515-27-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a propenoic acid backbone with a methylphenyl substituent, which may influence its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
2. Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The compound's mechanism appears to involve the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as fatty acid synthase.
- Induction of Oxidative Stress : It can promote the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of propynoic acids, including this compound. They reported significant antibacterial activity against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In another study, the effects of this compound on MCF-7 cells were assessed using flow cytometry and Western blot analysis. Results indicated an increase in apoptotic markers such as cleaved caspase-3 and PARP, confirming its role in promoting apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
